molecular formula C10H13NO2 B1378601 3-(4-Aminophenyl)-2-methylpropanoic acid CAS No. 103096-03-3

3-(4-Aminophenyl)-2-methylpropanoic acid

Cat. No.: B1378601
CAS No.: 103096-03-3
M. Wt: 179.22 g/mol
InChI Key: VRWJTABCZGMWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Aminophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H13NO2 It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-nitroacetophenone.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The resulting 4-aminophenylacetone is then alkylated using a suitable alkylating agent, such as methyl iodide, under basic conditions to introduce the methyl group.

    Oxidation: The final step involves the oxidation of the intermediate to form the carboxylic acid group, typically using an oxidizing agent like potassium permanganate.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.

Major Products

    Oxidation: 4-Nitroso-2-methylpropanoic acid, 4-Nitro-2-methylpropanoic acid.

    Reduction: 3-(4-Aminophenyl)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Aminophenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminophenyl)propanoic acid: Lacks the methyl group, resulting in different chemical properties and reactivity.

    4-Aminophenylacetic acid: Has a similar structure but with a different side chain, leading to variations in its applications and biological activity.

    4-Aminophenylbutyric acid: Contains a longer carbon chain, affecting its solubility and interaction with biological targets.

Uniqueness

3-(4-Aminophenyl)-2-methylpropanoic acid is unique due to the presence of both an amino group and a methyl group on the phenyl ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

IUPAC Name

3-(4-aminophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWJTABCZGMWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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